
2,5-Dichloro-3-methylthiophene
Overview
Description
2,5-Dichloro-3-methylthiophene is an organosulfur compound with the molecular formula C5H4Cl2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two chlorine atoms at the 2 and 5 positions and a methyl group at the 3 position on the thiophene ring. It is commonly used in organic synthesis and has applications in various fields, including material science and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-methylthiophene typically involves the chlorination of 3-methylthiophene. One common method is the reaction of 3-methylthiophene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 5 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-3-methylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of a base.
Major Products:
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Oxidation Products: Thiophene sulfoxides and sulfones.
Coupling Products: Biaryl compounds with extended conjugation.
Scientific Research Applications
Agricultural Chemistry
Fungicides and Herbicides
2,5-Dichloro-3-methylthiophene serves as a key intermediate in the synthesis of agrochemicals. Its structure allows for effective interactions in chemical reactions that enhance the development of fungicides and herbicides. These compounds are crucial for protecting crops from pests and diseases, thereby improving agricultural yield and sustainability.
Case Study: Synthesis of Fungicides
Research has demonstrated the compound's utility in synthesizing novel fungicides that target specific fungal pathogens while minimizing environmental impact. For instance, derivatives of this compound have been shown to exhibit potent antifungal activity against various strains of fungi commonly affecting crops .
Pharmaceutical Development
Drug Synthesis
In pharmaceutical research, this compound is utilized as an intermediate in the synthesis of biologically active compounds. Its unique electronic properties make it valuable for developing drugs targeting specific diseases.
Case Study: Antiviral Agents
Studies have indicated that derivatives of this compound can be modified to create antiviral agents. For example, research focusing on the synthesis of thiophene-based compounds has led to the discovery of new molecules with promising antiviral activity against RNA viruses .
Material Science
Specialty Polymers
The compound is explored in producing specialty polymers with enhanced properties such as thermal stability and chemical resistance. Its ability to participate in polymerization reactions makes it a valuable building block for creating advanced materials.
Property | Value |
---|---|
Thermal Stability | High |
Chemical Resistance | Excellent |
Conductivity | Variable (depends on formulation) |
Case Study: Conductive Polymers
Research has shown that polymers synthesized from this compound exhibit significant electrical conductivity when doped with appropriate agents. These materials are being investigated for use in electronic applications such as organic light-emitting diodes (OLEDs) and solar cells .
Organic Synthesis
Building Block for Complex Molecules
As a versatile building block, this compound aids chemists in creating complex organic molecules through various reactions such as nucleophilic substitution and coupling reactions.
Reaction Type | Common Reagents | Product Examples |
---|---|---|
Nucleophilic Substitution | Sodium methoxide, potassium tert-butoxide | Substituted thiophenes |
Coupling Reactions | Palladium catalysts, boronic acids | Biaryl compounds |
Case Study: Synthesis of Biaryls
In a study focusing on Suzuki-Miyaura coupling reactions, this compound was successfully employed to synthesize biaryl compounds with high yields and selectivity.
Environmental Monitoring
Detection of Pollutants
Derivatives of this compound are utilized in analytical chemistry for detecting environmental pollutants. Their reactivity allows them to form stable complexes with various contaminants, facilitating their identification and quantification.
Case Study: Environmental Analysis Techniques
Research has highlighted the effectiveness of using this compound's derivatives in chromatographic techniques for monitoring pesticide residues in soil and water samples. Such applications are critical for ensuring compliance with environmental safety regulations .
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3-methylthiophene depends on the specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. The presence of chlorine atoms and the sulfur heteroatom in the thiophene ring influence its reactivity and interaction with other molecules. In biological applications, its mechanism of action would depend on the target molecule and the specific biochemical pathway involved .
Comparison with Similar Compounds
3-Methylthiophene: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.
2,5-Dichlorothiophene: Lacks the methyl group, which affects its electronic properties and reactivity.
2,3,5-Trichlorothiophene: Contains an additional chlorine atom, leading to different reactivity patterns
Uniqueness: 2,5-Dichloro-3-methylthiophene is unique due to the specific positioning of the chlorine atoms and the methyl group, which confer distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .
Biological Activity
2,5-Dichloro-3-methylthiophene (DCMT) is an organosulfur compound with the molecular formula CHClS. This compound has garnered attention due to its unique chemical structure, which includes two chlorine substituents and a methyl group on a thiophene ring. Its potential applications span various fields, including organic electronics, pharmaceuticals, and agrochemicals. Understanding the biological activity of DCMT is crucial for assessing its safety and efficacy in these applications.
DCMT is characterized by:
- Molecular Weight : 167.05 g/mol
- Physical State : Liquid at room temperature
- Purity : Typically >96% as determined by gas chromatography (GC) .
Biological Activity Overview
The biological activity of this compound has been explored through various studies, focusing on its toxicity, antimicrobial properties, and potential as a therapeutic agent.
Toxicity Studies
Research indicates that DCMT exhibits moderate toxicity toward red blood cells, which raises concerns regarding its hemolytic activity. The presence of electron-withdrawing groups like chlorine can enhance this toxicity .
Table 1: Summary of Toxicological Findings
Study Reference | Biological Target | Observed Effect | Notes |
---|---|---|---|
Red blood cells | Moderate hemolytic activity | Potential cytotoxic effects noted | |
Aquatic organisms | Acute toxicity | QSAR models used for predictions |
Antimicrobial Activity
DCMT has also been evaluated for its antimicrobial properties. In vitro studies suggest that it may possess antibacterial activity against certain strains of bacteria. The mechanism appears to involve disruption of bacterial cell membranes, although specific pathways remain to be fully elucidated.
Table 2: Antimicrobial Activity Data
Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Cell membrane disruption |
Escherichia coli | 64 µg/mL | Cell wall synthesis inhibition |
Case Studies and Research Findings
Several case studies highlight the biological implications of DCMT:
-
Case Study on Hemolytic Activity :
A study assessed the hemolytic properties of DCMT derivatives. Results indicated that modifications in substituents significantly influenced the degree of hemolysis observed in red blood cells . -
Antimicrobial Efficacy :
In a controlled environment, DCMT was tested against various bacterial strains. The results demonstrated that while it showed promising antibacterial effects, further research is needed to optimize its efficacy and understand the underlying mechanisms . -
Potential as a Therapeutic Agent :
Preliminary investigations into the therapeutic potential of DCMT have suggested that it may act as an inhibitor of certain enzymes involved in metabolic pathways. This opens avenues for further exploration in drug development .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,5-Dichloro-3-methylthiophene, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
- Synthetic Routes : Direct chlorination of 3-methylthiophene using sulfuryl chloride (SO₂Cl₂) or electrophilic substitution with chlorine gas in the presence of Lewis acids (e.g., AlCl₃). Alternative methods include halogen exchange reactions starting from brominated precursors.
- Optimization : Monitor reaction temperature (typically 0–25°C) to avoid over-chlorination. Use anhydrous solvents like tetrahydrofuran (THF) or dichloromethane to minimize side reactions. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) improves yield .
- Yield Enhancement : Employ inert atmospheres (N₂/Ar) to stabilize reactive intermediates. Analytical techniques like GC-MS can track reaction progress .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis : Gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) using C18 columns. Compare retention times with certified reference standards (purity ≥95%–98% as per suppliers) .
- Structural Confirmation :
- Crystallography : Single-crystal X-ray diffraction for absolute configuration determination, though limited by compound crystallinity .
Q. What safety protocols are recommended for handling this compound given its chlorinated and thiophene moieties?
Methodological Answer:
- Toxicity Mitigation : Use fume hoods, gloves, and eye protection. Chlorinated thiophenes may release toxic HCl fumes upon decomposition; neutralize with aqueous NaHCO₃ .
- Waste Disposal : Follow local regulations for halogenated waste (e.g., incineration with scrubbers for Cl containment). Avoid aqueous disposal due to environmental persistence .
- Storage : Store in amber glass under inert gas at 2–8°C to prevent photodegradation and moisture absorption .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) across different studies?
Methodological Answer:
- Systematic Review : Conduct a literature search using databases (PubMed, SciFinder) with keywords: "this compound" + "melting point" + "synthesis." Screen abstracts for methodological consistency (e.g., purity, measurement techniques) .
- Experimental Replication : Reproduce synthesis under controlled conditions (e.g., ≥98% purity from PI Chemicals ). Use differential scanning calorimetry (DSC) for precise melting point determination.
- Statistical Analysis : Apply ANOVA to compare data from ≥3 independent studies to identify outliers or systematic errors .
Q. What computational methods are suitable for predicting the reactivity of this compound in novel synthetic applications?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model electrophilic aromatic substitution (EAS) reactivity. Analyze Fukui indices to predict regioselectivity for further functionalization .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation in THF vs. DMF) to optimize catalytic conditions.
- Solid-State Analysis : Hirshfeld surface analysis (CrystalExplorer) to study intermolecular interactions influencing crystal packing and stability .
Q. How does the electronic structure of this compound influence its utility in conductive polymers or photovoltaic materials?
Methodological Answer:
- Bandgap Tuning : Chlorine substituents increase electron-withdrawing effects, lowering the HOMO-LUMO gap. UV-Vis spectroscopy (λₐᵦₛ ~280–320 nm) and cyclic voltammetry (E₁/₂ vs. Ag/Ag⁺) quantify redox activity .
- Polymer Design : Incorporate into polythiophene backbones via Suzuki-Miyaura coupling. Use AFM/conductivity measurements to assess charge transport efficiency.
- Photovoltaic Testing : Fabricate bulk heterojunction solar cells (e.g., with PCBM) and measure power conversion efficiency (PCE) under AM1.5G illumination .
Q. Data Contradiction Analysis Table
Properties
IUPAC Name |
2,5-dichloro-3-methylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2S/c1-3-2-4(6)8-5(3)7/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWSFDLUTRHPBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20296448 | |
Record name | 2,5-Dichloro-3-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20296448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17249-90-0 | |
Record name | 17249-90-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109398 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Dichloro-3-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20296448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dichloro-3-methylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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